O-Toluic acid-d7

Isotopic Purity LC-MS Internal Standard Quantitative Bioanalysis

Struggling with matrix effects and ionization variability in LC-MS assays? O-Toluic acid-d7 is the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying o-toluic acid, a key xenobiotic metabolite. - ≥98 atom % D isotopic enrichment ensures a +7 Da mass shift, eliminating endogenous interference and enabling unambiguous quantification. - Near-identical physicochemical properties guarantee consistent extraction recovery, chromatographic co-elution, and ionization efficiency, meeting the stringent accuracy (±15%) and precision (±15% CV) criteria required for regulatory bioanalytical method validation. - Available in multiple pack sizes with express global delivery, backed by Certificates of Analysis to streamline your procurement workflow.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 118-90-1
Cat. No. B127596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Toluic acid-d7
CAS118-90-1
Synonyms2-toluic acid
2-toluic acid, cadmium salt
2-toluic acid, sodium salt, 11C-labeled
o-toluic acid
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)O
InChIInChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)
InChIKeyZWLPBLYKEWSWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
1.18 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





O-Toluic acid-d7 Deuterated Internal Standard


O-Toluic acid-d7 (2-Methylbenzoic acid-d7; CAS 207742-73-2) is a stable isotope-labeled analog of o-toluic acid (unlabeled CAS 118-90-1), wherein all seven hydrogen atoms on the methyl and aromatic ring positions are replaced by deuterium [1]. This deuterated compound is a benzoic acid derivative with the molecular formula C8HD7O2 and a molecular weight of 143.19 g/mol . It is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays for the precise quantification of o-toluic acid, a xenobiotic metabolite [2]. Commercial availability typically features isotopic enrichment of ≥98 atom % D .

Why Unlabeled Analogs Fail for O-Toluic acid-d7


In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered a best practice for correcting matrix effects and ionization variability, as it co-elutes and ionizes identically to the target analyte [1]. Substituting the unlabeled o-toluic acid would render the IS indistinguishable from endogenous analyte, precluding quantification. Using a structural analog (e.g., m-toluic acid or p-toluic acid) is a common alternative but introduces significant risk; these compounds may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to inaccurate and imprecise results [2][3]. O-Toluic acid-d7, with its near-identical physicochemical properties and a +7 Da mass shift, is specifically engineered to overcome these limitations, ensuring method robustness [4].

Quantitative Performance Evidence for O-Toluic acid-d7


High Isotopic Purity Reduces Cross-Talk

O-Toluic acid-d7 is routinely supplied with a minimum isotopic enrichment of 98 atom % D . This high level of deuteration directly translates to a lower isotopic impurity of the unlabeled form (<2%), which is critical for minimizing background signal in the analytical channel of the target analyte (unlabeled o-toluic acid). In contrast, lower purity preparations (e.g., those with 95% enrichment) would contribute a significantly higher 'cross-talk' signal, degrading the lower limit of quantification (LLOQ) for o-toluic acid in biological matrices [1].

Isotopic Purity LC-MS Internal Standard Quantitative Bioanalysis

Superior Matrix Effect Compensation

Stable isotopically labeled (SIL) internal standards, such as O-Toluic acid-d7, are the 'first choice' for quantitative bioanalysis because they co-elute with the analyte and exhibit nearly identical extraction recovery and ionization response, effectively compensating for matrix effects [1]. A direct comparison in the literature demonstrates that using a structural analog (e.g., a non-deuterated isomer like m-toluic acid) as an internal standard can lead to significant inaccuracies, with precision (%CV) often exceeding 15-20% due to differential matrix suppression/enhancement [2]. In contrast, the use of a matched SIL-IS, like O-Toluic acid-d7 for o-toluic acid, is a fundamental requirement to achieve the precision and accuracy (typically %CV < 10% and bias < 15%) mandated by regulatory bioanalytical guidelines [3].

Matrix Effect Ionization Efficiency LC-MS/MS Method Validation

Defined Mass Shift for Clear MS Resolution

O-Toluic acid-d7, with seven deuterium atoms (C8HD7O2), has a nominal mass increase of +7 Da relative to unlabeled o-toluic acid (C8H8O2, MW 136.15) [1]. This large, well-defined mass shift is a critical feature that ensures the internal standard signal is completely resolved from the analyte's isotopic cluster (M+1, M+2, etc.) in a mass spectrometer . This is a specific advantage over less extensively labeled analogs (e.g., a d3- or d5- version), which might not provide sufficient mass separation, especially for analytes with complex isotopic distributions, leading to potential signal overlap and inaccurate peak integration [2].

Mass Spectrometry Isotopic Shift Quantitative Analysis

Key Applications of O-Toluic acid-d7


o-Toluic Acid Metabolite in Pharmacokinetic Studies

O-Toluic acid-d7 is the preferred internal standard for quantifying o-toluic acid, a known xenobiotic metabolite, in biological fluids. Its high isotopic purity (≥98%) and +7 Da mass shift ensure minimal background interference and clear mass resolution, enabling precise and accurate measurement of low-concentration metabolites . The use of this SIL-IS is essential to correct for matrix effects in complex samples, meeting the stringent precision and accuracy criteria required for regulatory submission [1].

o-Toluic Acid Method Validation and QC

For laboratories developing or validating analytical methods for o-toluic acid, O-Toluic acid-d7 provides a robust and reliable internal standard. Its near-identical physicochemical properties to the analyte ensure consistent recovery and ionization, which is critical for demonstrating method accuracy, precision, and ruggedness during validation [2]. This translates to higher confidence in quality control data, reducing the risk of batch failure due to analytical variability [3].

o-Toluic Acid Metabolic Flux and Pathway Studies

The specific and complete deuteration of O-Toluic acid-d7 makes it an ideal tracer for investigating metabolic pathways. Its distinct mass signature allows researchers to track its conversion and distribution without interference from the endogenous unlabeled compound, providing unambiguous data on metabolic flux . This is particularly valuable in environmental fate studies or when examining the biotransformation of related xenobiotics .

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